molecular formula C26H28N4O4 B3233540 1-tert-Butyl 3-(4-cyanobenzyl) 4-(4-cyanobenzyl)piperazine-1,3-dicarboxylate CAS No. 1353945-99-9

1-tert-Butyl 3-(4-cyanobenzyl) 4-(4-cyanobenzyl)piperazine-1,3-dicarboxylate

Cat. No.: B3233540
CAS No.: 1353945-99-9
M. Wt: 460.5 g/mol
InChI Key: MRRJWAYCIZRLDT-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-(4-cyanobenzyl) 4-(4-cyanobenzyl)piperazine-1,3-dicarboxylate is a piperazine-based dicarboxylate derivative featuring two 4-cyanobenzyl substituents on the piperazine ring. The tert-butyl and methyl ester groups at positions 1 and 3, respectively, confer steric bulk and modulate solubility. The dual 4-cyanobenzyl groups introduce strong electron-withdrawing effects due to the cyano (-CN) functionality, which may enhance binding affinity in biological targets or influence reactivity in synthetic applications . Piperazine derivatives are widely explored in pharmaceuticals for their ability to form hydrogen bonds, regulate physicochemical properties, and improve water solubility .

Properties

IUPAC Name

1-O-tert-butyl 3-O-[(4-cyanophenyl)methyl] 4-[(4-cyanophenyl)methyl]piperazine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-26(2,3)34-25(32)30-13-12-29(16-21-8-4-19(14-27)5-9-21)23(17-30)24(31)33-18-22-10-6-20(15-28)7-11-22/h4-11,23H,12-13,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRJWAYCIZRLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OCC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of piperazine with tert-butyl chloroformate to introduce the tert-butyl carbamate group

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The following table highlights key structural and functional differences between the target compound and related piperazine dicarboxylates:

Compound Name Substituents Key Features References
Target Compound Two 4-cyanobenzyl groups High polarity, electron-withdrawing -CN groups, potential for π-π stacking
1-(tert-Butyl) 3-methyl 4-(3,4-dichlorophenyl)piperazine-1,3-dicarboxylate 3,4-Dichlorophenyl group Lipophilic, halogen-mediated hydrophobic interactions
1-(tert-Butyl)-3-methyl-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate 4-(Methylthio)benzyl group Electron-donating -SMe group, improved organic solubility
Di-tert-butyl 2-((5-bromopyridin-3-yl)methyl)piperazine-1,4-dicarboxylate 5-Bromopyridinyl group Bromine enables cross-coupling reactions; heteroaromatic interactions
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate Cyclohexyl-dibenzylamino group Bulky substituent, chiral center, potential for CNS-targeting applications

Key Observations :

  • Methylthio (-SMe) and tert-butyl groups enhance solubility in non-polar solvents, whereas -CN groups increase polarity, favoring aqueous environments .

Comparative Yields :

  • reports ~60–70% yields for 4-(methylthio)benzyl derivatives via NaBH4-mediated alkylation .
  • notes 40–65% yields for cyanobenzyl-substituted piperidines under photocatalytic conditions, suggesting similar challenges for piperazine analogs .

Biological Activity

1-tert-Butyl 3-(4-cyanobenzyl) 4-(4-cyanobenzyl)piperazine-1,3-dicarboxylate is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H30N4O4C_{22}H_{30}N_{4}O_{4}, with a molecular weight of approximately 398.50 g/mol. The structure features a piperazine ring substituted with cyanobenzyl groups and tert-butyl and dicarboxylate functionalities, which may contribute to its biological activity.

This compound exhibits several mechanisms that may underlie its biological effects:

  • Inhibition of Protein Interactions : Similar compounds have been identified as inhibitors of protein-protein interactions, particularly those involving cancer-related pathways such as S100A2-p53 interactions .
  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies indicate that derivatives of piperazine compounds can induce cytotoxic effects in various cancer cell lines, suggesting that this compound may also exhibit similar properties .

Efficacy in Biological Assays

The biological activity of this compound has been evaluated through various in vitro assays. Notably:

  • Growth Inhibition Studies : In vitro testing against human cancer cell lines such as MiaPaCa2 and MCF-7 has shown promising results. For instance, modifications in similar piperazine derivatives resulted in significant growth inhibition values ranging from 3.1μM3.1\,\mu M to 19μM19\,\mu M across different cell lines .
CompoundCell LineGI50 (µM)
This compoundMCF-7<10
Similar Piperazine DerivativeMiaPaCa23.7
Another Piperazine VariantAsPC-118

Case Study 1: In Silico Modeling

Research efforts have utilized in silico modeling to predict the interaction profiles of this compound with target proteins involved in cancer progression. This approach allows for the identification of potential binding sites and the design of more potent analogues .

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogues were synthesized to explore the structure-activity relationship (SAR). Substituents on the piperazine ring were varied systematically to assess their effects on cytotoxicity and selectivity against cancer cell lines. The findings indicated that specific modifications significantly enhanced activity, demonstrating the importance of chemical structure in determining biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 3-(4-cyanobenzyl) 4-(4-cyanobenzyl)piperazine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 3-(4-cyanobenzyl) 4-(4-cyanobenzyl)piperazine-1,3-dicarboxylate

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